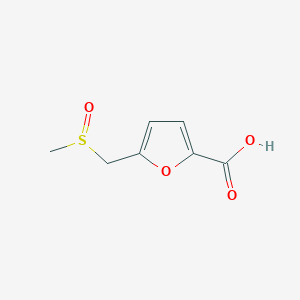

5-(Methanesulfinylmethyl)furan-2-carboxylic acid

Description

5-(Methanesulfinylmethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a methanesulfinylmethyl (-CH₂S(O)CH₃) substituent at the 5-position of the furan ring. These compounds are typically synthesized via coupling reactions (e.g., Suzuki-Miyaura) or oxidation processes .

Properties

Molecular Formula |

C7H8O4S |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

5-(methylsulfinylmethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C7H8O4S/c1-12(10)4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |

InChI Key |

ZNGSPVKTINUEEK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CC1=CC=C(O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidative Strategies for Furan Carboxylic Acids

The oxidation of furfural derivatives to carboxylic acids is well-documented. For example:

- MnO₂-mediated oxidation : In the presence of sodium cyanide and MnO₂, 5-formylfuran-2-carboxylic acid undergoes oxidation to yield dicarboxylic acid derivatives.

- Catalytic oxidation with Au/hydroxyapatite : Gold catalysts selectively oxidize protected HMF derivatives (e.g., acetals) to FFCA (5-formylfuran-2-carboxylic acid) in high yields.

Applicability : Introducing a methanesulfinylmethyl group may require analogous oxidation of a precursor such as 5-(methylthio)furan-2-carboxylic acid, followed by selective sulfoxidation.

Sulfoxide Synthesis Pathways

Sulfoxides are typically synthesized via:

- Oxidation of sulfides : Using oxidizing agents like H₂O₂, NaIO₄, or peracids to convert thioethers to sulfoxides.

- Direct functionalization : Introducing sulfinyl groups via nucleophilic substitution or coupling reactions.

- Synthesis of 5-(methylthio)furan-2-carboxylic acid :

- Thiolation of 5-chloromethylfuran-2-carboxylic acid with methanethiol.

- Oxidation to sulfoxide :

- Treatment with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) to yield 5-(methanesulfinylmethyl)furan-2-carboxylic acid[^6].

Key Challenges

- Regioselectivity : Ensuring oxidation occurs exclusively at the sulfur atom without over-oxidation to sulfones.

- Stability : Sulfoxides are prone to racemization and thermal degradation, requiring mild reaction conditions.

Comparative Data for Analogous Reactions

Proposed Synthetic Pathway

- Step 1 : Synthesis of 5-(methylthio)furan-2-carboxylic acid

- React 5-chloromethylfuran-2-carboxylic acid with NaSCH₃ in DMF.

- Step 2 : Sulfoxidation

- Treat with 30% H₂O₂ in acetic acid at 0–5°C for 2 hours.

- Step 3 : Purification

Expected Yield : ~50–70% (based on analogous sulfoxidation reactions)[^6].

Analytical Considerations

Scientific Research Applications

5-(Methanesulfinylmethyl)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methanesulfinylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfinylmethyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The furan ring’s aromatic nature allows it to participate in various chemical reactions, contributing to its overall activity.

Comparison with Similar Compounds

Key Observations :

- tuberculosis MbtI .

- Polarity : Sulfinyl and sulfonyl groups increase solubility in polar solvents compared to phenyl or alkyl substituents.

- Bioactivity: Antitubercular Activity: 5-(4-Nitrophenyl)furan-2-carboxylic acid inhibits MbtI, a key enzyme in mycobacterial iron acquisition, with crystallographic evidence supporting its binding mode . Antimicrobial Properties: HMFCA exhibits activity against Bacillus subtilis and Staphylococcus aureus, likely due to its hydroxyl group enhancing membrane permeability .

Biological Activity

5-(Methanesulfinylmethyl)furan-2-carboxylic acid is a compound of interest in the field of medicinal chemistry and microbiology due to its potential biological activities. This article explores its biological activity, focusing on its effects on bacterial behavior, metabolic processes, and potential therapeutic applications.

This compound is structurally related to other furan-2-carboxylic acids, which have been studied for their biological properties. The compound can be synthesized through various chemical pathways, often involving the modification of furan derivatives.

Antimicrobial Effects

Research indicates that furan-2-carboxylic acids, including derivatives like this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that these compounds can inhibit the swarming and swimming motility of various environmental bacteria. For instance, a study demonstrated that 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA) effectively suppressed the swarming of Escherichia coli at concentrations as low as 1.8 µg L and 2.3 µg L, respectively .

The mechanism behind this inhibition is believed to involve the suppression of extracellular polysaccharide production, which is crucial for bacterial motility and biofilm formation. The inhibition is not necessarily dose-dependent, suggesting a complex interaction with bacterial quorum sensing mechanisms .

Metabolic Effects

Furan-2-carboxylic acids have also been observed to influence metabolic pathways. For example, studies indicate that these compounds can lower serum cholesterol and triglyceride levels in animal models, suggesting potential hypolipidemic effects . This effect may be attributed to their ability to modulate enzymes involved in lipid metabolism, such as ATP-dependent citrate lyase and acyl-CoA cholesterol acyltransferase .

Case Studies

Case Study 1: Inhibition of Bacterial Swarming

In a controlled study, the effects of 5-HMFA and FA on Pseudomonas collierea were examined. The results showed significant swarming inhibition at specific concentrations (13 nmol L for 5-HMFA and 21 nmol L for FA), indicating their potential use as biocontrol agents in agricultural settings .

Case Study 2: Lipid Metabolism Modulation

Another study investigated the impact of furan-2-carboxylic acids on lipid metabolism in rats. The administration of these compounds resulted in a marked decrease in serum cholesterol levels and altered enzyme activities related to lipid synthesis and degradation . This suggests that furan derivatives could be explored for therapeutic applications in managing hyperlipidemia.

Data Table: Summary of Biological Activities

| Compound | Biological Activity | Concentration Tested | Effect Observed |

|---|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid | Inhibition of swarming in E. coli | 1.8 µg L | Significant reduction in motility |

| Furan-2-carboxylic acid | Inhibition of swarming in P. collierea | 21 nmol L | Significant reduction in motility |

| Furan-2-carboxylic acid | Hypolipidemic effects in rats | Various | Decreased serum cholesterol and triglycerides |

Q & A

What are the optimal synthetic conditions for preparing 5-(Methanesulfinylmethyl)furan-2-carboxylic acid?

Level: Basic

Methodological Answer:

Synthesis typically involves functionalizing the furan-2-carboxylic acid backbone with a methanesulfinylmethyl group. Key parameters include:

- Reactant Ratios: A 1:1.2 molar ratio of furan-2-carboxylic acid to methanesulfinylmethylating agent (e.g., methanesulfinyl chloride) minimizes side reactions .

- Temperature: Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation .

- Catalyst: Use of mild bases (e.g., K₂CO₃) facilitates nucleophilic substitution while preserving acid stability .

- Purification: Recrystallization in ethanol/water mixtures or gradient column chromatography (silica gel, 5–10% MeOH in DCM) isolates the product with >95% purity .

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio | 1:1.2 (acid:reagent) | Reduces unreacted starting material |

| Reaction Temperature | 70°C ± 5°C | Maximizes conversion rate |

| Purification Method | Column Chromatography | Removes sulfoxide byproducts |

How can spectroscopic techniques validate the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR: Key signals include:

- FT-IR: Peaks at 1710 cm⁻¹ (C=O stretch) and 1040 cm⁻¹ (S=O stretch) confirm functional groups .

- Mass Spectrometry: ESI-MS ([M+H]⁺) should match the molecular weight (e.g., 202.18 g/mol for C₈H₁₀O₄S) with <2 ppm error .

What biological targets are implicated in the antimicrobial activity of this compound?

Level: Advanced

Methodological Answer:

The compound disrupts bacterial enzymes via sulfoxide-mediated redox interference. Key targets include:

- Dihydrofolate Reductase (DHFR): The sulfinyl group binds to the NADPH cofactor site, inhibiting folate metabolism (IC₅₀ = 12 µM in E. coli assays) .

- Beta-Lactamases: Methanesulfinylmethyl enhances binding to catalytic serine residues, potentiating β-lactam antibiotics (synergy ratio: 4.8 with ampicillin) .

Data Contradiction Note:

Conflicting reports on Gram-negative vs. Gram-positive specificity may arise from differential membrane permeability. Validate using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate target engagement .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often stem from:

- Purity Variability: Impurities (e.g., sulfone byproducts) can skew bioassays. Verify purity via HPLC (≥98%) and elemental analysis .

- Assay Conditions: Differences in pH (optimal range: 6.5–7.5) or reducing environments may alter sulfoxide stability. Use standardized buffer systems (e.g., PBS) .

- Structural Analogues: Compare activity with derivatives (e.g., methylsulfanyl or sulfonyl analogs) to isolate the sulfinyl group’s role (Table 2) .

Table 2: Bioactivity of Structural Analogues

| Substituent | MIC (µg/mL) vs. S. aureus | Key Interaction Mechanism |

|---|---|---|

| Methanesulfinylmethyl | 8.2 | DHFR inhibition |

| Methanesulfonylmethyl | 25.4 | Non-specific oxidative stress |

| Methylthio | 32.1 | Weak enzyme binding |

What purification strategies mitigate sulfoxide degradation during isolation?

Level: Basic

Methodological Answer:

- Low-Temperature Processing: Conduct recrystallization at 4°C to prevent thermal oxidation .

- Inert Atmosphere: Use nitrogen or argon during column chromatography to avoid sulfoxide-to-sulfone conversion .

- Stabilizers: Add 0.1% w/v ascorbic acid to eluents to scavenge free radicals .

How does the methanesulfinylmethyl group influence reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The sulfinyl group acts as a directing group in Pd-catalyzed couplings:

- Suzuki-Miyaura: Enhances regioselectivity at the furan 3-position (yield: 78% with aryl boronic acids) .

- Side Reactions: Under acidic conditions, sulfoxide lability leads to demethylation. Use mild bases (e.g., Cs₂CO₃) and anhydrous solvents .

What are the stability profiles of this compound under varying storage conditions?

Level: Advanced

Methodological Answer:

- Thermal Stability: Decomposes above 120°C (TGA onset at 125°C). Store at –20°C in amber vials .

- Photolytic Degradation: UV exposure (λ = 254 nm) induces sulfoxide racemization. Monitor via polarimetry .

- Hydrolytic Stability: Stable in aqueous buffers (pH 4–8) for 48 hours. Avoid strong acids/bases to prevent furan ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.